1-Boc-4-(piperazine-1-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(piperazine-1-carbonyl)piperidine, also known as tert-butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C15H27N3O3 and a molecular weight of 297.39 g/mol. This compound is widely used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The compound “1-Boc-4-(piperazine-1-carbonyl)piperidine”, also known as “tert-butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate”, is primarily used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation .
Mode of Action
It is known to be used in the synthesis of gpr119 selective agonists . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism, making it a potential target for the treatment of type II diabetes .
Biochemical Pathways
The compound is involved in the biochemical pathways related to targeted protein degradation . By acting as a linker in PROTACs, it facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation . This can impact various downstream effects depending on the specific target protein being degraded.
Pharmacokinetics
The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the degradation kinetics as well as the admet properties of protacs .
Result of Action
The primary result of the action of this compound is the targeted degradation of specific proteins . This can lead to various cellular effects depending on the function of the degraded protein. For instance, it has been used in the synthesis of GPR119 agonists, which have been patented as anti-obesity drugs .
Biochemical Analysis
Biochemical Properties
The role of 1-Boc-4-(piperazine-1-carbonyl)piperidine in biochemical reactions is not well-documented in the literature. It is known to be involved in the synthesis of various biochemical compounds
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known to undergo Buchwald-Hartwig coupling reactions with aryl halides
Preparation Methods
The synthesis of 1-Boc-4-(piperazine-1-carbonyl)piperidine typically involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with piperazine-1-carboxylic acid to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-Boc-4-(piperazine-1-carbonyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc-protected piperidine moiety can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Coupling Reactions: It can be used in Buchwald-Hartwig amination reactions with aryl halides to form corresponding amine derivatives.
Common reagents used in these reactions include bases like potassium carbonate, catalysts such as palladium complexes, and solvents like dimethylformamide. Major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in drug synthesis .
Scientific Research Applications
1-Boc-4-(piperazine-1-carbonyl)piperidine is extensively used in scientific research due to its versatility:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including kinase inhibitors and receptor modulators.
Biology: The compound is used in the development of bioactive molecules that target specific proteins and enzymes.
Industry: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-Boc-4-(piperazine-1-carbonyl)piperidine can be compared with other similar compounds, such as:
1-Boc-piperazine: This compound is also used in Buchwald-Hartwig amination reactions and serves as a precursor for various bioactive molecules.
1-Boc-4-hydroxypiperidine: It is used in the synthesis of hydroxylated piperidine derivatives, which have different pharmacological properties.
1-Boc-4-piperidone: This compound is a key intermediate in the synthesis of piperidine-based drugs.
The uniqueness of this compound lies in its ability to introduce both piperidine and piperazine moieties into a single molecule, making it a valuable building block for complex drug synthesis.
Properties
IUPAC Name |
tert-butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-12(5-9-18)13(19)17-10-6-16-7-11-17/h12,16H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFVLOOBEOCICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.